molecular formula C21H30Cl2N2O5 B1670345 Dexloxiglumide CAS No. 119817-90-2

Dexloxiglumide

Cat. No. B1670345
M. Wt: 461.4 g/mol
InChI Key: QNQZBKQEIFTHFZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexloxiglumide is a selective cholecystokinin type A (CCKA) receptor antagonist . It is currently in phase III testing by Rottapharm in Europe only, as U.S. trials have been discontinued . As the D-isomer of loxiglumide, it retains all pharmacological properties of loxiglumide but is more potent .


Synthesis Analysis

Dexloxiglumide is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of dexloxiglumide to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to dexloxiglumide carboxylic acid .


Molecular Structure Analysis

The molecular formula of Dexloxiglumide is C21H30Cl2N2O5 . Its average mass is 461.379 Da and its monoisotopic mass is 460.153168 Da .


Chemical Reactions Analysis

Dexloxiglumide is metabolized by Cytochrome P450 (CYP) 3A4/5 and CYP2C9 to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to dexloxiglumide carboxylic acid . These two major metabolites account for up to 50% of dexloxiglumide elimination .


Physical And Chemical Properties Analysis

Dexloxiglumide has a molecular weight of 461.4 g/mol . It has a moderate to low volume of distribution in humans . The plasma protein binding of dexloxiglumide is 94-98% .

Scientific Research Applications

Gastrointestinal Disorders

Dexloxiglumide has been identified as a promising candidate for treating conditions where CCK1 receptor activity plays a crucial role, such as irritable bowel syndrome (IBS), functional dyspepsia, constipation, and disorders affecting gastric emptying and lower esophageal sphincter (LES) function. Its efficacy stems from its receptor-mediated actions, which have been validated in multiple in vitro and in vivo pharmacological systems. Clinical and preclinical studies suggest dexloxiglumide effectively inhibits gallbladder contraction, improves LES function, accelerates gastric emptying, and accelerates colonic transit. These effects significantly decrease symptoms in patients with IBS and functional dyspepsia, positioning dexloxiglumide as a potential treatment for constipation-predominant IBS and other related gastrointestinal disorders Varga, 2002.

Pharmacokinetics and Drug Interactions

Studies focusing on the pharmacokinetic profile of dexloxiglumide reveal it is rapidly and extensively absorbed following oral administration with predictable pharmacokinetics, indicating a linear and time-independent profile within the dose range studied. Its interaction with human cytochromes P450 suggests a minimal impact on metabolic pathways involving other drugs, making it a candidate with a low risk for clinically relevant drug-drug interactions. This aspect is crucial for its consideration in complex therapeutic regimens, especially in patients with multiple conditions requiring concurrent medication Persiani et al., 2006.

Therapeutic Efficacy and Safety

Further insights into dexloxiglumide's therapeutic efficacy and safety are provided through its effects on oral contraceptives pharmacokinetics and studies involving azole antifungals like ketoconazole and fluconazole. These studies affirm dexloxiglumide's compatibility and safety profile when used concomitantly with other medications, highlighting its suitability for a broader patient demographic Roy et al., 2005; Jakate et al., 2005.

Safety And Hazards

Dexloxiglumide should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152604
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexloxiglumide

CAS RN

119817-90-2
Record name Dexloxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119817-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexloxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXLOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexloxiglumide
Reactant of Route 2
Reactant of Route 2
Dexloxiglumide
Reactant of Route 3
Dexloxiglumide
Reactant of Route 4
Dexloxiglumide
Reactant of Route 5
Dexloxiglumide
Reactant of Route 6
Reactant of Route 6
Dexloxiglumide

Citations

For This Compound
569
Citations
S Persiani, M D'Amato, A Jakate, P Roy… - Clinical …, 2006 - Springer
… The pharmacokinetics of dexloxiglumide are also … dexloxiglumide but severe liver impairment causes increases in systemic exposure to dexloxiglumide and O-demethyl dexloxiglumide. …
Number of citations: 10 link.springer.com
L Revel, F Makovec, J Castaner - Drugs of the Future, 1999 - access.portico.org
… to receive either dexloxiglumide (200 mg po tid) or placebo for 12 weeks. Dexloxiglumide was … With regard to efficacy, the proportion of responders was higher with dexloxiglumide than …
Number of citations: 9 access.portico.org
S Persiani, M D'Amato, F Makovec… - … journal of clinical …, 2002 - europepmc.org
… , safety and tolerability of dexloxiglumide, a new CCK1 receptor … 100, 200 and 400 mg of dexloxiglumide as tablets as a single dose … Dexloxiglumide plasma and urinary concentration, …
Number of citations: 19 europepmc.org
F Cremonini, M Camilleri, S McKinzie… - Official journal of the …, 2005 - journals.lww.com
… the effects of the administration of dexloxiglumide, 200 mg tid, … between transit response to dexloxiglumide and the observed … of gut transit and the transit response to dexloxiglumide. …
Number of citations: 130 journals.lww.com
G Varga - Current Opinion in Investigational Drugs (London …, 2002 - europepmc.org
Dexloxiglumide, the (R)-isomer of loxiglumide, is a selective and highly potent CCK1 receptor antagonist. It is twice as potent as the racemic compound. because the anti-CCK activity is …
Number of citations: 29 europepmc.org
PJ Whorwell, F Pace, M D'Amato, G Giacovelli… - Gastroenterology, 2008 - air.unimi.it
A phase III, 6-month, double-blind, placebo-controlled, randomized withdrawal trial of the selective CCK-1 antagonist dexloxiglumide in constipation-predominant IBS: the Darwin …
Number of citations: 16 air.unimi.it
S Tolle‐Sander, A Grill, H Joshi, R Kapil… - Journal of …, 2003 - Elsevier
… to characterize dexloxiglumide biopharmaceutical properties … dexloxiglumide interaction with P‐glycoprotein (P‐gp) and MRP1 to anticipate its drug interaction potential. Dexloxiglumide …
Number of citations: 12 www.sciencedirect.com
C Scarpignato, I Kisfalvi, M D'Amato… - Alimentary …, 1996 - Wiley Online Library
… In the present investigation the effect of dexloxiglumide and spiroglumide (Figure 1) on gastric emptying and secretion were studied in conscious rats. Experiments were also performed …
Number of citations: 41 onlinelibrary.wiley.com
C Webber, A Roth, S Persiani, AJ Peard, F Makovec… - Xenobiotica, 2003 - Taylor & Francis
… and of dexloxiglumide at the end of single 20-min infusion doses of 14C-dexloxiglumide (… Single oral doses of a solid formulation of 14C-dexloxiglumide (200 mg) to the same subjects …
Number of citations: 19 www.tandfonline.com
P Roy, AS Jakate, A Patel… - The Journal of …, 2005 - Wiley Online Library
This study was undertaken to evaluate the effect of dexloxiglumide, a selective cholecystokinin receptor antagonist, on the pharmacokinetics of a combination oral contraceptive (OC). A …
Number of citations: 7 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.